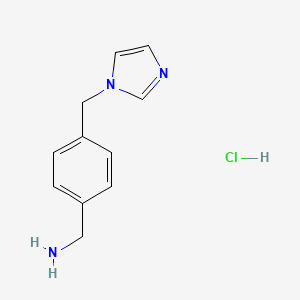

(4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride

Description

Chemical Context of Imidazole-Containing Aromatic Amines

Imidazole-containing aromatic amines occupy a unique position in heterocyclic chemistry due to the distinctive properties imparted by the imidazole ring system. The imidazole moiety is classified as aromatic due to the presence of a sextet of π electrons, consisting of a pair of nonbonding electrons from the nitrogen N-1 atom, which contributes significantly to the overall electronic character of these compounds. This aromatic nature is fundamental to understanding the chemical behavior and reactivity patterns observed in imidazole-containing aromatic amines. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, making it a nitrogen-containing heterocyclic ring which possesses significant biological and pharmaceutical importance.

The amphoteric nature of imidazole represents one of its most important chemical characteristics, as it acts as both an acid and a base. The acidic pKa is 14.5, with N-1 located as an acidic proton, while the basic pKa of the conjugate is nearly 7, with N-3 serving as the basic site. This dual nature significantly influences the chemical behavior of imidazole-containing aromatic amines and their potential interactions with biological systems. Protonation of the imidazole gives the imidazolium cation which is symmetrical, and this property has important implications for the compound's behavior in different chemical environments.

Research has demonstrated that imidazole is more favored to electrophilic attack than pyrazole, thiazole, furan, and thiophene, with the attack of electrophile taking place at the 4th and 5th position of the imidazole ring. This reactivity pattern is crucial for understanding the synthetic approaches and potential chemical modifications that can be applied to compounds like (4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride. The compound exhibits tautomerism because the hydrogen atom can be located on either of the two nitrogen atoms, adding another layer of complexity to its chemical behavior.

The incorporation of aromatic amine functionality into imidazole-containing molecules creates hybrid structures with enhanced chemical properties. Being a polar and ionizable aromatic compound, the imidazole moiety improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules. This characteristic makes imidazole-containing aromatic amines particularly valuable in medicinal chemistry applications.

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14;/h1-6,9H,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKPTHOOSBOAOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-49-0 | |

| Record name | Benzenemethanamine, 4-(1H-imidazol-1-ylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Halomethyl Benzylamine Substrates

A direct approach involves nucleophilic displacement of a halide from 4-(halomethyl)benzylamine derivatives. For instance, 4-(bromomethyl)benzylamine hydrochloride reacts with imidazole in the presence of cesium carbonate (Cs₂CO₃) in acetone at 50–55°C for 3 hours. The base deprotonates imidazole, enhancing its nucleophilicity to attack the electrophilic halomethyl carbon. Potassium iodide (KI) may be added as a catalyst to accelerate the SN2 mechanism. Post-reaction, the product is precipitated using a non-polar solvent mixture (e.g., diisopropyl ether/n-heptane) to achieve >95% purity.

Key Variables :

Protection-Deprotection Strategies

To prevent amine interference during substitution, the benzylamine group may be protected as a tert-butoxycarbonyl (Boc) derivative. For example:

- Boc-protected 4-(chloromethyl)benzylamine is reacted with imidazole in acetonitrile/KOH at 90°C for 16 hours.

- Deprotection with trifluoroacetic acid (TFA) yields the free amine, which is subsequently treated with HCl to form the hydrochloride salt.

This method achieves yields up to 90% but introduces additional steps, complicating scalability.

Reductive Amination Pathways

Aldehyde Intermediate Synthesis

Oxidation of [4-(1H-imidazol-1-ylmethyl)phenyl]methanol (synthesized via imidazole substitution on 4-(chloromethyl)benzyl alcohol) to the corresponding aldehyde is achieved using Dess-Martin periodinane (DMP) in dichloromethane. Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours furnishes the primary amine.

Optimization Notes :

- Reducing Agent : NaBH₃CN selectively reduces the imine intermediate without affecting other functional groups.

- Yield : 78–85%, limited by aldehyde over-oxidation risks.

Alternative Industrial-Scale Methods

Nitrile Reduction

4-(1H-Imidazol-1-ylmethyl)benzonitrile undergoes hydrogenation at 60 psi H₂ in the presence of Raney nickel, yielding the primary amine. Subsequent HCl treatment forms the hydrochloride salt. This method avoids toxic cyanide reagents and achieves 88% yield but requires high-pressure equipment.

One-Pot Tandem Reactions

A novel one-pot method combines imidazole, 4-(bromomethyl)benzyl bromide, and aqueous ammonia in DMF at 80°C. Cs₂CO₃ facilitates simultaneous bromide displacement and amine formation, reducing purification steps. Preliminary data suggest 82% yield with <2% imidazole dimerization.

Comparative Analysis of Methodologies

Critical Insights :

- Nucleophilic substitution balances yield and scalability, making it ideal for industrial applications.

- Reductive amination is less favored due to multi-step oxidation and reduction requirements.

Process Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions: (4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

(4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can act as a ligand in biochemical assays and studies.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing various biochemical pathways. The phenyl and methanamine groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₄ClN₃

- Molecular Weight : 231.71 g/mol (based on analogs in ).

- Structural Features : A phenylmethylamine backbone with a 1H-imidazol-1-ylmethyl substituent at the para position.

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several imidazole- and benzylamine-containing derivatives. Below is a detailed comparison:

Structural Analogs and Their Properties

Physicochemical and Functional Differences

Solubility and Stability: The hydrochloride salt form (target compound) improves aqueous solubility compared to non-salt analogs like N-Methyl-4-(1-imidazolyl)benzylamine . Compounds with hydroxyl groups (e.g., 86718-08-3) exhibit higher polarity but lower stability under acidic conditions compared to amine derivatives .

Biological Activity: The presence of the imidazole ring enables hydrogen bonding and coordination with metal ions, critical for interactions with biological targets such as enzymes or receptors . The dihydrochloride salt (1431966-12-9) may enhance bioavailability compared to the mono-HCl form due to increased ionic character .

Synthetic Accessibility :

- Analogs like 3-((5-Phenyl-1H-imidazol-1-yl)methyl)-1H-indole (111) and 3-((5-(4-Methoxyphenyl)-1H-imidazol-1-yl)methyl)-1H-indole (112) from highlight the versatility of imidazole synthesis using aldehydes and amines, though their indole scaffolds differ significantly from the target compound’s benzylamine core .

Biological Activity

(4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride, commonly referred to as the compound with CAS number 1181458-49-0, has garnered attention in various biomedical research fields due to its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃ |

| Molecular Weight | 223.70 g/mol |

| CAS Number | 1181458-49-0 |

| Purity | Typically ≥ 95% |

Antimicrobial and Antifungal Activity

Research indicates that (4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride exhibits significant antimicrobial and antifungal properties. A study highlighted its effectiveness against various bacterial strains and fungal pathogens, suggesting a mechanism of action that may involve disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Study: Antifungal Efficacy

In a controlled laboratory setting, the compound was tested against Candida albicans and Aspergillus niger. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for C. albicans and 64 µg/mL for A. niger, indicating promising antifungal activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Various studies have explored its effects on human cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa).

In Vitro Studies

In vitro assays revealed that (4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride inhibited cell proliferation in a dose-dependent manner. For instance, an IC₅₀ value of approximately 15 µM was observed in MDA-MB-231 cells after 48 hours of treatment .

Table: Anticancer Activity Results

| Cell Line | IC₅₀ (µM) | Treatment Duration (hours) |

|---|---|---|

| MDA-MB-231 | 15 | 48 |

| HeLa | 20 | 72 |

The proposed mechanism underlying the anticancer activity involves the induction of apoptosis via the mitochondrial pathway. The compound appears to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Q & A

Q. What are the recommended synthetic routes for (4-((1H-Imidazol-1-yl)methyl)phenyl)methanamine hydrochloride?

The compound is synthesized via nucleophilic substitution, where 4-(chloromethyl)benzylamine reacts with 1H-imidazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. This method is analogous to the synthesis of structurally related triazole derivatives . For industrial-scale production, continuous flow reactors and optimized purification steps (e.g., recrystallization or chromatography) are recommended to enhance yield and purity.

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation involves a combination of techniques:

- NMR spectroscopy to analyze proton environments (e.g., imidazole protons at ~7-8 ppm and aromatic protons on the phenyl ring).

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography using programs like SHELXL for precise determination of bond lengths, angles, and crystallographic packing .

Q. What safety precautions are critical during handling?

Key precautions include:

- Using PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Working in a fume hood to prevent inhalation of fine particles.

- Storing the compound in sealed glass containers away from strong oxidizers, heat, or moisture, as decomposition may release hazardous gases (e.g., HCl, nitrogen oxides) .

Advanced Research Questions

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

While specific stability data for this compound is limited, related imidazole derivatives are sensitive to strong acids/bases and elevated temperatures. Researchers should:

- Conduct preliminary stability assays across pH 3–10 and temperatures (4°C–50°C).

- Avoid prolonged exposure to light or oxidizing agents, which may degrade the imidazole ring .

Q. What strategies optimize yield in large-scale synthesis?

- Solvent optimization : Replace DMF with greener solvents (e.g., acetonitrile) to reduce costs and environmental impact.

- Catalysis : Explore phase-transfer catalysts to enhance reaction rates.

- Purification : Use flash chromatography with silica gel or reverse-phase HPLC for high-purity batches .

Q. How can computational modeling predict the compound’s reactivity in drug discovery?

- Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking studies assess interactions with biological targets (e.g., enzymes with imidazole-binding pockets), guiding structure-activity relationship (SAR) optimization .

Data Contradiction & Methodological Challenges

Q. How should discrepancies in reported solubility or stability data be resolved?

- Standardized protocols : Reproduce experiments using controlled conditions (e.g., USP/Ph. Eur. guidelines for solubility testing).

- Cross-validation : Compare data from peer-reviewed studies and regulatory sources (e.g., PubChem, EPA DSSTox) while excluding unreliable platforms (e.g., BenchChem) .

Q. What analytical methods address contradictions in crystallographic data?

- High-resolution XRD : Resolve ambiguities in bond angles or hydrogen bonding patterns.

- Thermogravimetric Analysis (TGA) : Verify hydrate/anhydrous forms that may alter reported melting points .

Application-Driven Questions

Q. How is the imidazole moiety exploited in bioconjugation or metal coordination?

The imidazole group acts as a:

- Ligand for transition metals (e.g., Cu²⁺, Zn²⁺) in catalytic or sensing applications.

- Click chemistry handle : The amine group enables conjugation with carbonyl-containing biomolecules (e.g., antibodies, peptides) for targeted drug delivery .

Q. What role does this compound play in neurodegenerative disease research?

Structurally similar Mannich bases (e.g., ozagrel hydrochloride) inhibit enzymes like thromboxane synthase, suggesting potential for modulating neuroinflammatory pathways. Researchers should evaluate its activity in in vitro models of microglial activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.